

2-Bromothiazole-4-carbaldehyde CAS 5198-80-1

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Compound of Interest

Compound Name: **2-Bromothiazole-4-carbaldehyde**

Cat. No.: **B1287911**

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An In-depth Technical Guide to **2-Bromothiazole-4-carbaldehyde** (CAS 5198-80-1)

This technical guide provides a comprehensive overview of **2-Bromothiazole-4-carbaldehyde**, a pivotal heterocyclic building block in synthetic chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development, materials science, and chemical synthesis. This document details the compound's physicochemical properties, synthesis methodologies, spectroscopic data, reactivity, and key applications, presenting data in a structured and accessible format.

Physicochemical Properties

2-Bromothiazole-4-carbaldehyde is a light yellow crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below, providing a foundational understanding of its characteristics for handling, storage, and reaction planning.

Property	Value	Source(s)
CAS Number	5198-80-1	
Molecular Formula	C ₄ H ₂ BrNOS	[1] [2]
Molecular Weight	192.03 g/mol	[2]
Appearance	Light yellow / White to yellow crystalline powder	[1]
Melting Point	126-135 °C	
Boiling Point	264.9 ± 13.0 °C (Predicted)	
Density	1.920 ± 0.06 g/cm ³ (Predicted)	
Purity	≥95% (HPLC) to ≥98%	[1] [2]
Storage Temperature	2-8 °C	
Synonyms	2-Bromo-1,3-thiazole-4- carboxaldehyde, 2-Bromo-4- formylthiazole	[1]

Synthesis Methodologies

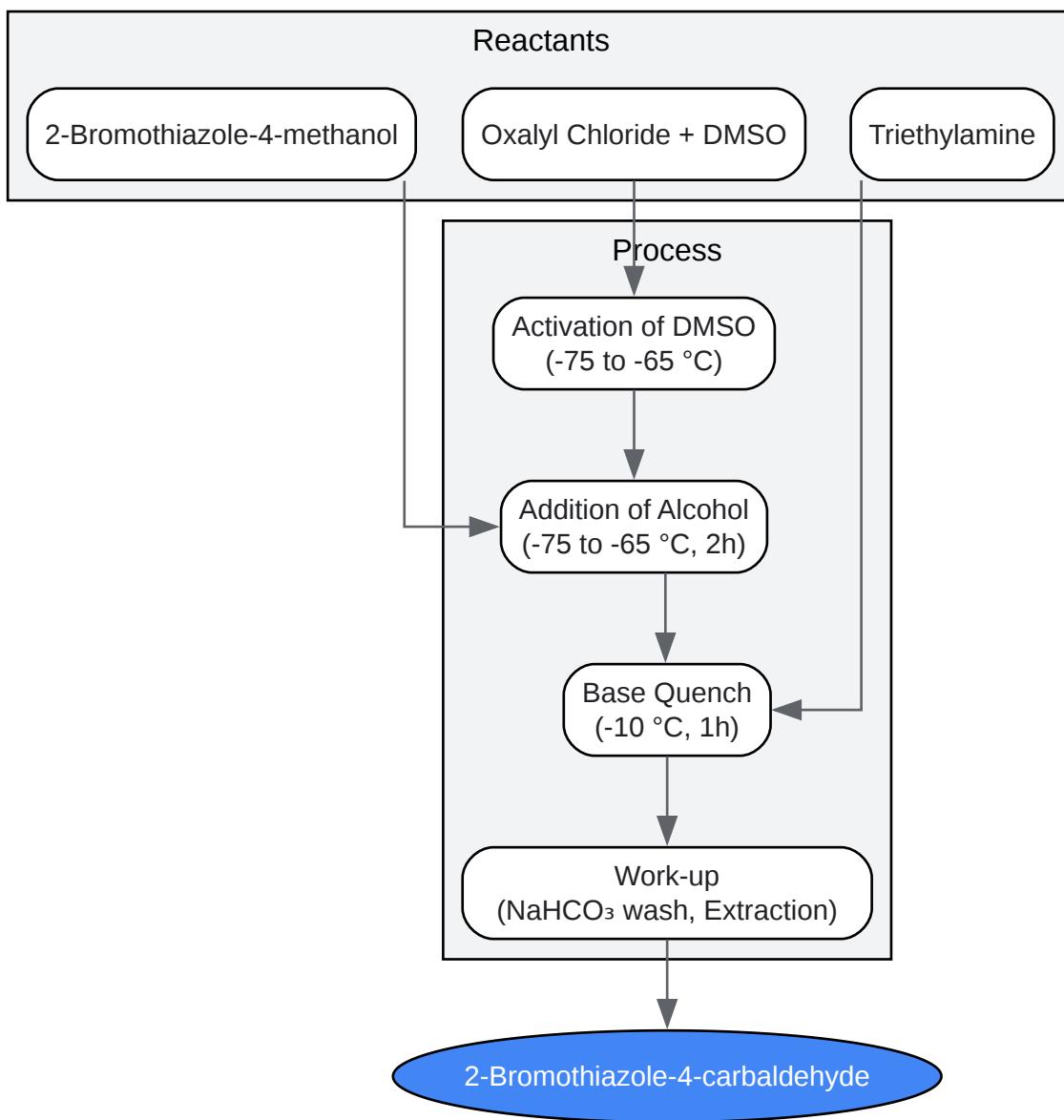
The synthesis of **2-Bromothiazole-4-carbaldehyde** can be achieved through various routes. Two prominent methods are the oxidation of the corresponding alcohol and the formylation of a Grignard reagent.

Swern Oxidation of 2-Bromothiazole-4-methanol

A common and efficient method involves the Swern oxidation of 2-bromothiazole-4-methanol. This reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.

- In a reaction vessel under an inert atmosphere, dissolve oxalyl chloride (0.11 mol) in dichloromethane (200 mL) and cool the solution to between -75 and -65 °C.

- Slowly add a solution of dimethyl sulfoxide (0.22 mol) in dichloromethane (50 mL) to the cooled mixture, maintaining the temperature range. Stir for 30 minutes.
- Add a solution of 2-bromothiazole-4-methanol (0.1 mol) in dichloromethane (100 mL) dropwise, ensuring the temperature remains between -75 and -65 °C.
- Stir the reaction mixture at this temperature for 2 hours.
- Slowly add triethylamine (0.5 mol) dropwise.
- Allow the reaction mixture to warm gradually to -10 °C and maintain this temperature for 1 hour.
- Quench the reaction by pouring the mixture into an aqueous solution of sodium bicarbonate (400 mL, containing 0.4 mol NaHCO₃) and stir for 30 minutes.
- Separate the layers and extract the aqueous phase with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.



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Swern Oxidation Workflow for Synthesis.

Grignard Reagent Formylation

An alternative route involves the formation of a Grignard reagent from a 2-bromothiazole precursor, followed by a reaction with a formylating agent like N,N-dimethylformamide (DMF). This method leverages a halogen-magnesium exchange.[3]

- Prepare an aliphatic or aromatic Grignard reagent (e.g., from propyl bromide) in an ether solvent like diethyl ether or tetrahydrofuran.[3]

- In a separate flask, dissolve the 2-bromothiazole starting material in an appropriate solvent (e.g., diethyl ether or a THF/toluene mixture).[3]
- Cool the 2-bromothiazole solution (e.g., to 0 °C) and slowly add the prepared Grignard reagent to initiate a halogen-magnesium exchange, forming the 2-thiazolyl Grignard reagent.[3]
- In a third flask, add N,N-dimethylformamide (DMF) to a solvent like toluene and cool the mixture (e.g., to 5-10 °C).[3]
- Slowly add the freshly prepared 2-thiazolyl Grignard reagent solution to the DMF solution.[3]
- Allow the reaction to proceed for several hours at a controlled temperature (e.g., 10 °C).[3]
- Perform hydrolysis (e.g., with dilute acid) to quench the reaction and form the aldehyde product.[3]
- Extract the product with an organic solvent, dry, and purify.[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **2-Bromothiazole-4-carbaldehyde**. While specific spectra are best obtained from the supplier for a given batch, typical spectral characteristics are well-established for aldehydes and thiazole derivatives.

Spectroscopy	Characteristic Features
¹ H NMR	An aldehydic proton (CHO) signal is expected at a highly deshielded chemical shift (typically 9-10 ppm). A singlet for the proton on the thiazole ring (at C5) would also be present.
¹³ C NMR	A distinctive peak for the carbonyl carbon (C=O) is expected in the range of 190-215 ppm. ^[4] Other signals will correspond to the carbons of the thiazole ring.
IR Spectroscopy	A strong C=O stretching vibration band is characteristic of the aldehyde group, appearing around 1685-1715 cm ⁻¹ . ^[4] A C-H stretch for the aldehyde proton may also be visible around 2720 cm ⁻¹ . ^[4]
Mass Spectrometry	The mass spectrum will show a molecular ion peak corresponding to the molecular weight (192.03 g/mol), with a characteristic isotopic pattern due to the presence of bromine.

Reactivity and Applications

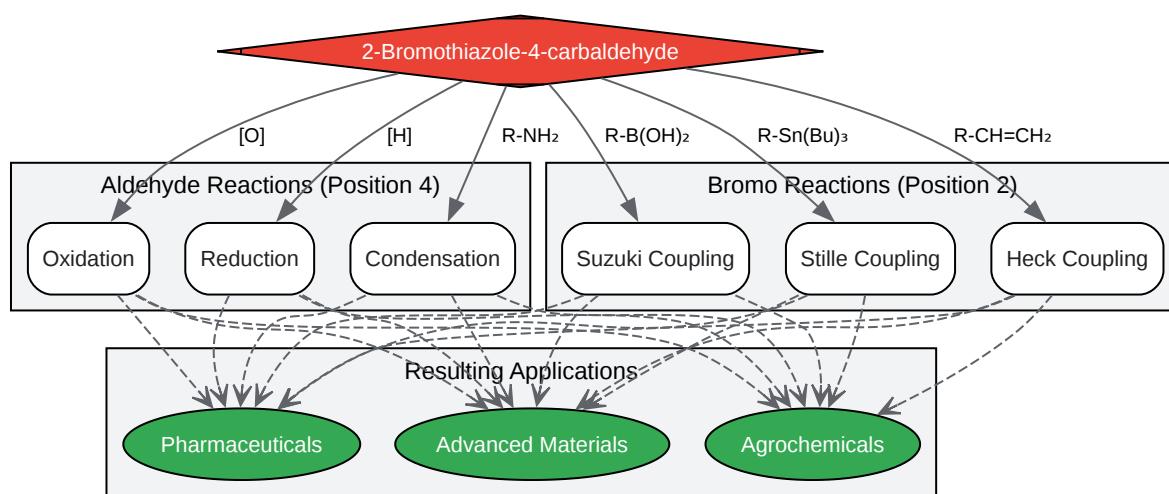
2-Bromothiazole-4-carbaldehyde is a versatile bifunctional building block, prized for its dual reactivity.^[5] The aldehyde group at the 4-position and the bromine atom at the 2-position can be selectively targeted in various chemical transformations.^[5]

- **Aldehyde Group Reactivity:** The aldehyde functional group is susceptible to a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines or other nucleophiles to form imines and other derivatives.^[5]
- **Bromo Group Reactivity:** The bromine atom provides a site for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.^[5]

This dual functionality makes it a valuable precursor in the synthesis of a wide array of complex molecules with significant biological and material properties.[1][5]

Key Application Areas:

- **Pharmaceutical Synthesis:** It serves as a crucial intermediate for pharmaceuticals, particularly in the development of anti-cancer, anti-inflammatory, and anti-infective agents.[1] The thiazole ring is a common and important scaffold in many biologically active molecules. [5][6]
- **Agrochemicals:** The compound is used in the development of fungicides and herbicides for crop protection.[1]
- **Materials Science:** Its reactivity allows for incorporation into polymer chains to create functional polymers with specific electronic or optical properties.[5] It is also used to create novel materials like durable coatings.[1]
- **Fluorescent Probes:** Researchers utilize this compound in the design of fluorescent probes for biological imaging, leveraging its ability to bind to specific biomolecules.[1]



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Synthetic Utility of 2-Bromothiazole-4-carbaldehyde.

Safety Information

2-Bromothiazole-4-carbaldehyde is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Hazard Information	Details	Source(s)
Signal Word	Danger	
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	
Hazard Statements	H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)	
Precautionary Statements	P280, P301+P312+P330, P302+P352, P305+P351+P338+P310	
Hazard Classifications	Acute Toxicity 4 (Oral), Eye Damage 1, Skin Sensitization 1	
Storage Class	11 (Combustible Solids)	
WGK (Germany)	3 (Highly hazardous for water)	

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